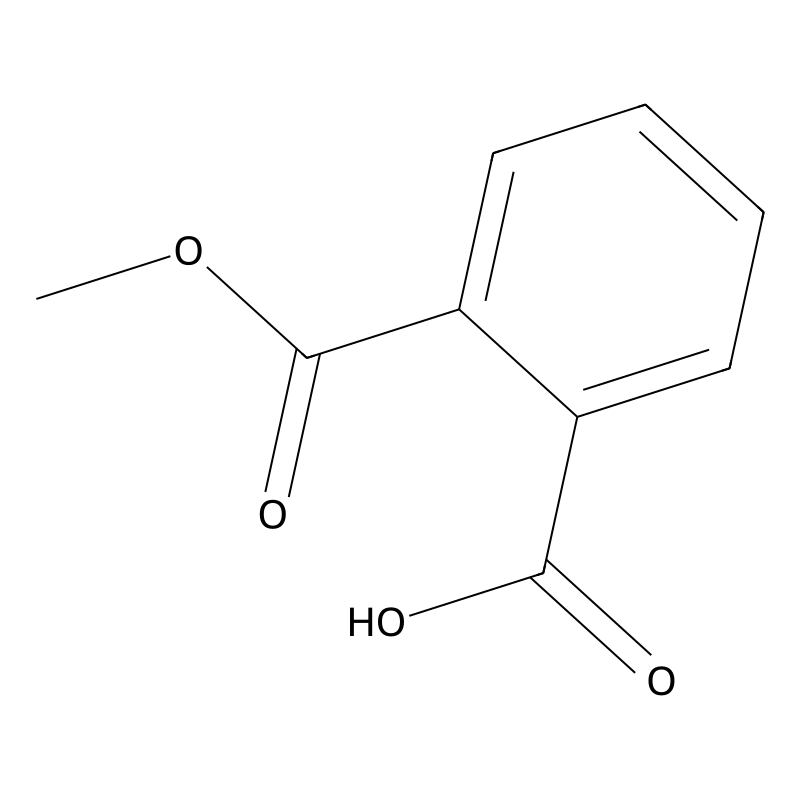

2-(Methoxycarbonyl)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

2-(Methoxycarbonyl)benzoic acid, also known as monomethyl phthalate, can be synthesized through various methods, including the esterification of phthalic acid with methanol in the presence of an acid catalyst []. It can also be obtained by the hydrolysis of dimethyl phthalate, a common plasticizer [].

The characterization of 2-(methoxycarbonyl)benzoic acid involves various techniques such as:

- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique helps identify and quantify the different types of protons and carbons present in the molecule, providing information about its structure [].

- Mass spectrometry: This technique helps determine the molecular weight and identify potential fragments of the molecule, aiding in structural confirmation [].

- Fourier-transform infrared spectroscopy (FTIR): This technique helps identify the presence of different functional groups within the molecule based on their characteristic vibrational frequencies [].

Potential Applications in Research:

-(Methoxycarbonyl)benzoic acid has been explored in various research areas due to its unique properties:

- As a precursor in organic synthesis: It can serve as a starting material for the synthesis of various organic compounds, including pharmaceuticals, dyes, and pesticides, due to the reactivity of the carboxylic acid and ester functionalities [].

- As a model compound in environmental studies: It is used as a model compound to understand the environmental fate and degradation of similar organic pollutants due to its structural similarity to certain environmental contaminants.

- In material science research: It has been investigated for potential applications in the development of new materials, such as polymers and liquid crystals, due to its ability to form intermolecular interactions.

Research limitations and future directions:

While 2-(methoxycarbonyl)benzoic acid offers potential applications in various research fields, some limitations need to be considered:

- Limited commercial availability: Compared to its di-ester counterpart, dimethyl phthalate, 2-(methoxycarbonyl)benzoic acid is less readily available commercially, potentially hindering its widespread use in research.

- Potential for environmental concerns: As with other aromatic compounds, the potential environmental impact of 2-(methoxycarbonyl)benzoic acid and its degradation products needs further investigation.

Future research directions for 2-(methoxycarbonyl)benzoic acid may involve:

- Developing more efficient and sustainable methods for its synthesis.

- Exploring its potential for applications in specific areas such as drug discovery or material development.

- Investigating its environmental behavior and potential remediation strategies.

2-(Methoxycarbonyl)benzoic acid, also known as monomethyl phthalate, is an aromatic compound with the molecular formula C₉H₈O₄ and a molecular weight of 180.16 g/mol. This compound features a benzoic acid structure with a methoxycarbonyl group attached at the second position of the benzene ring. It is characterized by its solid state at room temperature and exhibits properties typical of aromatic esters, including moderate solubility in organic solvents and low volatility. The compound is significant in various fields, particularly in research related to environmental science and toxicology due to its role as a metabolite of dimethyl phthalate, a widely used plasticizer .

- Hydrolysis: This compound can be hydrolyzed to yield benzoic acid and methanol. This reaction typically requires acidic or basic conditions and elevated temperatures.

- Esterification: It can react with alcohols to form esters, which are often used in fragrance and flavor applications.

- Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of aromatic hydrocarbons.

These reactions highlight the compound's potential in synthetic organic chemistry and its utility in producing various derivatives .

2-(Methoxycarbonyl)benzoic acid has garnered attention for its biological activity, particularly as a biomarker for exposure to dimethyl phthalate. Studies indicate that this compound may exhibit irritant properties upon contact with skin or mucous membranes. Furthermore, its metabolites have been investigated for potential endocrine-disrupting effects, raising concerns about their impact on human health and the environment .

The synthesis of 2-(Methoxycarbonyl)benzoic acid can be achieved through several methods:

- Esterification of Phthalic Acid: Reacting phthalic acid with methanol in the presence of an acid catalyst allows for the formation of 2-(Methoxycarbonyl)benzoic acid.

- Hydrolysis of Dimethyl Phthalate: This method involves the hydrolysis of dimethyl phthalate, which is a common plasticizer, yielding 2-(Methoxycarbonyl)benzoic acid as a primary product .

- Chemical Modifications: Various chemical transformations can also be employed to modify existing compounds to produce 2-(Methoxycarbonyl)benzoic acid.

These methods reflect the versatility in synthesizing this compound for both industrial and research purposes.

2-(Methoxycarbonyl)benzoic acid finds applications across different domains:

- Environmental Research: As a metabolite of dimethyl phthalate, it serves as a biomarker for assessing exposure levels in humans and environmental samples.

- Synthetic Chemistry: It acts as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

- Material Science: Due to its properties, it may be used in developing new materials or additives for plastics .

Interaction studies involving 2-(Methoxycarbonyl)benzoic acid primarily focus on its metabolic pathways and potential interactions with biological systems. Research indicates that it can interact with cellular enzymes involved in detoxification processes. Additionally, studies have explored its role as a substrate for various metabolic enzymes, which may influence its bioavailability and toxicity profile .

Several compounds share structural similarities with 2-(Methoxycarbonyl)benzoic acid. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Dimethyl Phthalate | C₁₀H₁₄O₄ | Common plasticizer; precursor to 2-(Methoxycarbonyl)benzoic acid |

| 2-(4-(Methoxycarbonyl)phenyl)acetic acid | C₁₅H₁₂O₄ | Similar structure but with an additional phenyl group |

| 4-(2-Methoxy-2-oxoethyl)benzoic acid | C₉H₈O₄ | Contains an oxo group; differing reactivity |

| 2-(3-(Methoxycarbonyl)phenyl)acetic acid | C₁₅H₁₂O₄ | Similar but varies in substitution pattern |

| 2-(2-Methoxy-2-oxoethyl)benzoic acid | C₉H₈O₄ | Contains an oxo group; similar functional groups |

The uniqueness of 2-(Methoxycarbonyl)benzoic acid lies in its specific arrangement of functional groups that influence its chemical reactivity and biological activity compared to these similar compounds .

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

1.13

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant